

# Preparing a BI-1347 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a detailed protocol for the preparation of a stock solution of **BI-1347**, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19), using dimethyl sulfoxide (DMSO) as the solvent.[1][2][3] Included are key physicochemical properties of **BI-1347**, a summary of its mechanism of action, and recommendations for storage and handling. This guide is intended to ensure accurate and reproducible experimental results when utilizing **BI-1347** in various research applications.

## Introduction

**BI-1347** is a small molecule inhibitor with high potency and selectivity for CDK8 and its close paralog CDK19, with a reported IC50 of approximately 1.1 nM for CDK8.[2][3][4][5][6] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription by linking transcription factors to the RNA polymerase II machinery.[2][3] Inhibition of CDK8/19 by **BI-1347** has been shown to modulate the phosphorylation of downstream targets such as STAT1 at serine 727, leading to enhanced anti-tumor activity, particularly by augmenting the cytotoxic function of Natural Killer (NK) cells.[7][8] Given its therapeutic potential in oncology, precise and consistent preparation of **BI-1347** solutions is paramount for in vitro and in vivo studies.[2][3]



## **Physicochemical Properties and Solubility**

A summary of the key quantitative data for **BI-1347** is presented in the table below. It is important to note the variability in reported solubility values for **BI-1347** in DMSO. This may be attributed to factors such as the purity of the compound, the grade and water content of the DMSO, and the use of physical methods like sonication to aid dissolution.[4][5] Researchers should consider these factors when preparing their stock solutions.

| Property           | Value                                                                                                                                     | Source(s)       |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Molecular Formula  | C22H20N4O                                                                                                                                 | [1][4][5]       |
| Molecular Weight   | 356.42 g/mol                                                                                                                              | [4][5]          |
| CAS Number         | 2163056-91-3                                                                                                                              | [1][5]          |
| Appearance         | Solid                                                                                                                                     | [1]             |
| Purity             | ≥98%                                                                                                                                      | [1]             |
| IC50 (CDK8)        | 1.1 nM                                                                                                                                    | [2][4][5][6]    |
| IC50 (CDK19)       | 1.7 nM                                                                                                                                    | [1]             |
| Solubility in DMSO | 70 mg/mL (196.39 mM)[9] 71<br>mg/mL (199.2 mM)[4] 125<br>mg/mL (350.71 mM) (with<br>sonication)[5][6] Sparingly<br>soluble: 1-10 mg/mL[1] | [1][4][5][6][9] |

## Mechanism of Action: CDK8/19 Inhibition

**BI-1347** exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19. These kinases are part of the Mediator complex, a critical co-regulator of transcription. By inhibiting CDK8/19, **BI-1347** can modulate the expression of various genes, including those involved in cell cycle progression and immune responses. One of the key downstream effects is the suppression of STAT1 phosphorylation at serine 727, which is associated with enhanced NK cell-mediated cytotoxicity against tumor cells.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of BI-1347 action.

# Experimental Protocol: Preparation of a 10 mM BI-1347 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **BI-1347** in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Materials:



- **BI-1347** powder (purity ≥98%)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- · Microcentrifuge tubes or amber glass vials
- Vortex mixer
- · Pipettes and sterile, filtered pipette tips
- (Optional) Sonicator water bath

Workflow for Stock Solution Preparation:

Figure 2: Experimental workflow for BI-1347 stock solution preparation.

#### Procedure:

- Calculate the required mass of BI-1347:
  - To prepare a 10 mM stock solution, use the following formula:
    - Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight (g/mol)
    - For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 356.42 g/mol / 1000 = 3.5642 mg
  - It is recommended to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors. For example, to prepare 5 mL of a 10 mM solution, you would need 17.821 mg of BI-1347.
- · Weigh the BI-1347 powder:
  - Using a calibrated analytical balance, carefully weigh the calculated amount of BI-1347 powder.



#### Dissolve in DMSO:

- Transfer the weighed BI-1347 powder into an appropriate sterile container (e.g., a 15 mL conical tube or an amber glass vial).
- Add the calculated volume of anhydrous DMSO. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of BI-1347.[4]
- Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
- Ensure complete dissolution:
  - Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
  - If dissolution is slow or incomplete, sonicate the solution in a water bath for 10-15 minutes.
    [5][6] Allow the solution to return to room temperature before proceeding.
- Storage and Handling:
  - Once the BI-1347 is completely dissolved, aliquot the stock solution into smaller, singleuse volumes in microcentrifuge tubes or cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.
  - Store the aliquots at -20°C or -80°C for long-term storage.[5][6] Stock solutions stored at -80°C are stable for up to 2 years, while those at -20°C are stable for up to 1 year.[6]
  - When ready to use, thaw an aliquot at room temperature and gently vortex before making further dilutions in your desired cell culture medium or buffer. Note that BI-1347 is insoluble in water.[4]

## Conclusion

This application note provides a comprehensive guide for the preparation of a **BI-1347** stock solution in DMSO. By following this protocol and considering the physicochemical properties of the compound, researchers can ensure the preparation of accurate and reproducible solutions for their experiments, contributing to reliable and high-quality data in the investigation of CDK8/19 biology and its therapeutic targeting.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. opnme.com [opnme.com]
- 3. opnme.com [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- To cite this document: BenchChem. [Preparing a BI-1347 Stock Solution in DMSO: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606071#preparing-bi-1347-stock-solution-with-dmso]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com